molecular formula C15H21N3O4 B4760720 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide

Cat. No.: B4760720
M. Wt: 307.34 g/mol
InChI Key: BHWMHGWKKXBCBN-UHFFFAOYSA-N
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Description

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinyl group, a tert-butylbenzoyl moiety, and a hydroxyethyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)11-6-4-10(5-7-11)12(20)17-18-14(22)13(21)16-8-9-19/h4-7,19H,8-9H2,1-3H3,(H,16,21)(H,17,20)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWMHGWKKXBCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-tert-butylbenzoyl chloride with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with N-(2-hydroxyethyl)-2-oxoacetamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The tert-butylbenzoyl moiety may enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the hydroxyethyl group can participate in hydrogen bonding, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide include:

    2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide: This compound features a dimethoxyphenyl group instead of a hydroxyethyl group, which may alter its chemical properties and biological activity.

    2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide: The presence of a methoxyphenyl group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide
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2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide

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